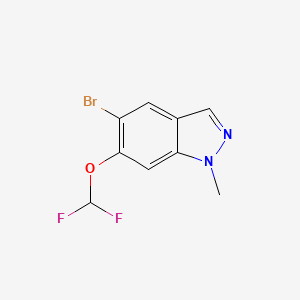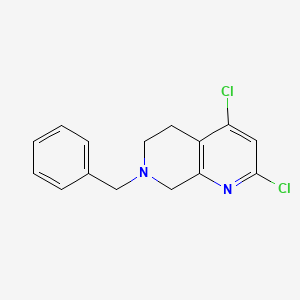
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic organic compound with the molecular formula C14H13Cl2N3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl and dichloro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. This reaction proceeds through a two-step process:
Step 1: The starting material, 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride, is reacted with urea under specific conditions to form an intermediate compound.
Step 2: The intermediate compound undergoes further reaction to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichloro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine compounds .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, as a precursor for PARP inhibitors, it plays a role in inhibiting the activity of poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes are involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar structure but differs in the core ring system.
2,4-Dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine: Another structurally related compound with different functional groups.
Uniqueness
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific naphthyridine core and the presence of benzyl and dichloro substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H14Cl2N2 |
|---|---|
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H14Cl2N2/c16-13-8-15(17)18-14-10-19(7-6-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI-Schlüssel |
HIGZXDWSTVHQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC(=N2)Cl)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
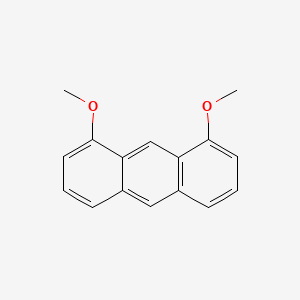
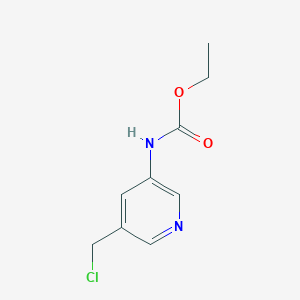

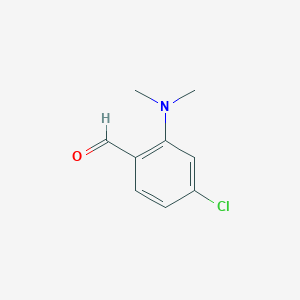
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)

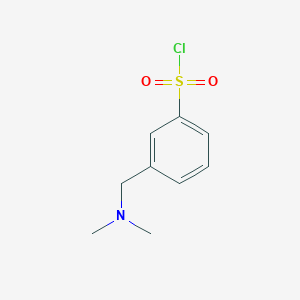
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
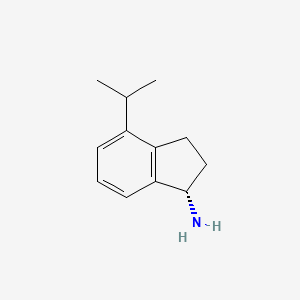
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)


